molecular formula C36H37N7O3S B14116196 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea

3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea

Cat. No.: B14116196
M. Wt: 647.8 g/mol
InChI Key: OBBMIOLACWPDKS-UHFFFAOYSA-N
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Description

3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrrolo[2,3-b]pyridine core, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,3-b]pyridine core, the introduction of the phenylsulfonyl group, and the final coupling with the dimethylurea moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea: This compound is structurally similar but may have different substituents or functional groups.

    Other Pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as different aryl or alkyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C36H37N7O3S

Molecular Weight

647.8 g/mol

IUPAC Name

3-[4-[4-[1-(benzenesulfonyl)-2-[3-[(dimethylamino)methyl]phenyl]pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea

InChI

InChI=1S/C36H37N7O3S/c1-6-42-24-32(34(39-42)26-15-17-28(18-16-26)38-36(44)41(4)5)30-19-20-37-35-31(30)22-33(27-12-10-11-25(21-27)23-40(2)3)43(35)47(45,46)29-13-8-7-9-14-29/h7-22,24H,6,23H2,1-5H3,(H,38,44)

InChI Key

OBBMIOLACWPDKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(N(C4=NC=C3)S(=O)(=O)C5=CC=CC=C5)C6=CC=CC(=C6)CN(C)C

Origin of Product

United States

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